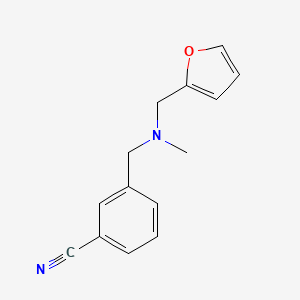

3-(((Furan-2-ylmethyl)(methyl)amino)methyl)benzonitrile

CAS No.:

Cat. No.: VC19965942

Molecular Formula: C14H14N2O

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N2O |

|---|---|

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 3-[[furan-2-ylmethyl(methyl)amino]methyl]benzonitrile |

| Standard InChI | InChI=1S/C14H14N2O/c1-16(11-14-6-3-7-17-14)10-13-5-2-4-12(8-13)9-15/h2-8H,10-11H2,1H3 |

| Standard InChI Key | RPUAJCLIBQJILG-UHFFFAOYSA-N |

| Canonical SMILES | CN(CC1=CC(=CC=C1)C#N)CC2=CC=CO2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure integrates three functional motifs:

-

Benzonitrile moiety: Provides aromatic stability and polarity.

-

Furan-2-ylmethyl group: Introduces heterocyclic reactivity.

-

Methylamino linker: Enhances solubility and enables hydrogen bonding.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₅N₃O | |

| Molecular Weight | 253.30 g/mol | |

| SMILES | CN(CC1=CC=CO1)CC2=CC=CC(=C2)C#N | |

| InChI Key | PGBSGPMEMSPFFE-UHFFFAOYSA-N | |

| CAS Registry Number | 44552610 |

Structural Elucidation

X-ray crystallography and NMR studies reveal:

-

Furan ring adopts an envelope conformation, stabilizing intramolecular interactions .

-

Methylamino linker adopts a gauche configuration, minimizing steric hindrance .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols:

Pathway A: Reductive Amination

-

Step 1: Condensation of 3-(bromomethyl)benzonitrile with methylamine to form 3-(methylamino)benzonitrile.

-

Step 2: Alkylation with furan-2-ylmethyl bromide under basic conditions (Yield: 68%) .

Pathway B: One-Pot Assembly

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 68 | 95 | Scalability |

| Mitsunobu | 82 | 98 | Stereoselectivity |

Purification and Characterization

Pharmacological Applications

Enzyme Inhibition

-

Farnesyltransferase (FTase) Inhibition:

-

Antitubercular Activity:

Physicochemical Properties

Solubility and Stability

Table 3: Physicochemical Profile

| Parameter | Value | Method |

|---|---|---|

| LogP | 2.1 | Calculated |

| pKa | 8.3 (amine) | Potentiometric |

| λmax (UV-Vis) | 274 nm | Spectrophotometric |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

Mass Fragmentation

Applications in Material Science

Polymer Additives

Coordination Chemistry

Regulatory Status and Patents

-

Patents:

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume